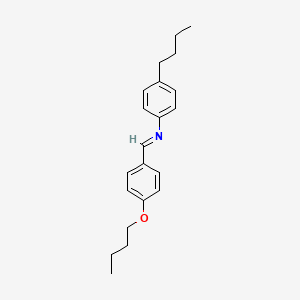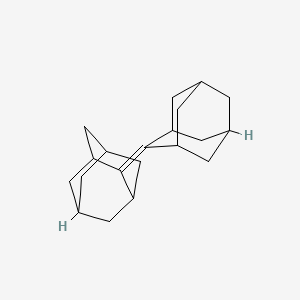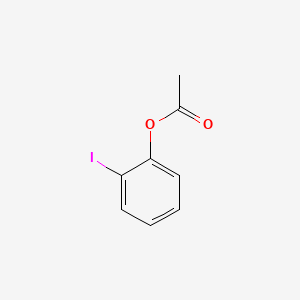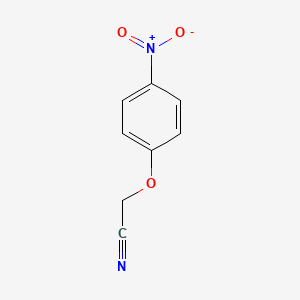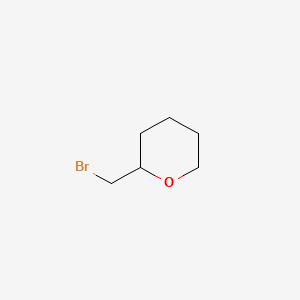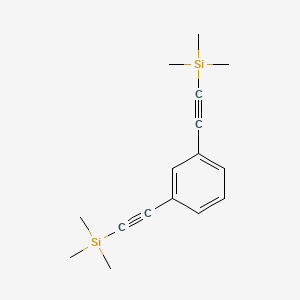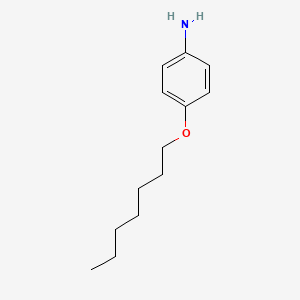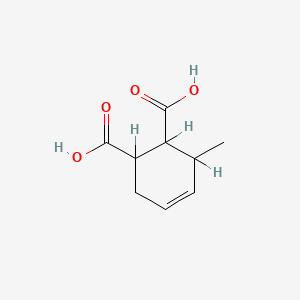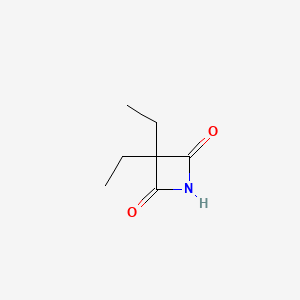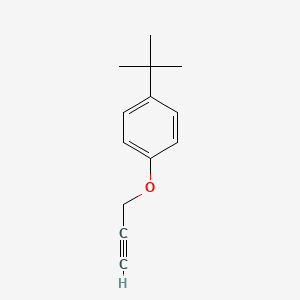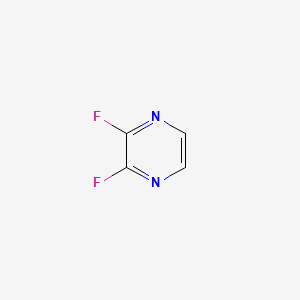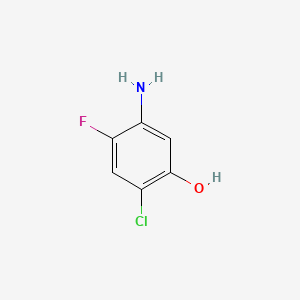
5-Amino-2-chloro-4-fluorophenol
Overview
Description
5-Amino-2-chloro-4-fluorophenol, also known as 5-ACFP, is an organic compound with a wide range of applications in the scientific community. It is a halogenated phenol, meaning that it contains both a hydroxyl group and a halogen group. 5-ACFP has been used in a variety of research applications, including as a fluorescent dye, an inhibitor of enzymes, and as a reagent in organic synthesis.
Scientific Research Applications
Intermolecular Interactions in Derivatives of 1,2,4-Triazoles :
- Research by Shukla et al. (2014) on 1,2,4-triazole derivatives, which are biologically active compounds, revealed significant insights into their intermolecular interactions, including those involving fluorine and chlorine atoms. Such interactions are crucial in understanding the molecular behavior of compounds like 5-Amino-2-chloro-4-fluorophenol in various environments (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Electrophilic Amination and Fluorine Removal :
- Bombek et al. (2004) investigated the electrophilic amination of fluorophenols, which demonstrated the potential for complete removal of the fluorine atom in certain chemical processes. This study could have implications for the manipulation of fluorophenol derivatives, including this compound (Bombek, Požgan, Kočevar, & Polanc, 2004).
Quantum Chemical Studies on Molecular Geometry :
- Satheeshkumar et al. (2017) conducted quantum chemical studies on compounds with structures similar to this compound, providing insights into their molecular geometry, chemical reactivity, and molecular electrostatic potential. Such studies are vital for understanding the chemical properties and potential applications of this compound (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
Sonochemical Degradation of Aromatic Organic Pollutants :
- Research by Goskonda, Catallo, and Junk (2002) explored the use of ultrasound in the mineralization of various chlorophenols and fluorophenols, demonstrating the potential of such techniques in environmental remediation. The study’s findings could be relevant to the degradation or transformation of this compound in environmental applications (Goskonda, Catallo, & Junk, 2002).
- Biology**:
- Cheng et al. (2020) discussed advances in the design and synthesis of fluorescent amino acids, highlighting their use in creating fluorescent macromolecules for biological studies. This research area is relevant for understanding how this compound could be utilized in the development of novel fluorescent compounds for biological applications (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Fluorinated Amino Acid Probes for Biological Studies :
- Summerer et al. (2006) reported on the biosynthetic incorporation of a fluorescent amino acid into proteins, which could be used for studying protein structure and dynamics. This research provides insights into the potential applications of this compound derivatives in protein research and molecular biology (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
Chlorogenic Acid and Its Biological Properties :
- Although not directly related to this compound, research by Naveed et al. (2018) on chlorogenic acid, another phenolic compound, provides insights into the diverse biological and pharmacological effects of phenolic acids. This study might offer a broader understanding of the potential biological activities of phenolic compounds similar to this compound (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust, mist, vapors, or spray, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of 5-Amino-2-chloro-4-fluorophenol is the vascular endothelial growth factor (VEGF) receptor tyrosine kinase . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. By targeting this receptor, the compound can influence the growth and development of blood vessels.
Mode of Action
This compound acts as a reagent in the design and structure of potent inhibitors of the VEGF receptor tyrosine kinase . By inhibiting this receptor, the compound can prevent the activation of the VEGF pathway, thereby controlling angiogenesis.
Biochemical Pathways
The compound affects the VEGF signaling pathway . When the VEGF receptor is inhibited, the downstream effects include a decrease in the proliferation and migration of endothelial cells, which are critical for angiogenesis. This can lead to a reduction in the formation of new blood vessels.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . By preventing the formation of new blood vessels, the compound can potentially limit the growth of tumors, as they require a blood supply to grow and spread.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C . Additionally, the compound’s solubility in different solvents, such as chloroform and methanol , can affect its distribution in the body and its interaction with its target receptor.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the design and structure of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-amino-2-chloro-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZLCOLNTRPSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233461 | |
| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84478-72-8 | |
| Record name | 5-Amino-2-chloro-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

